molecular formula C10H17N3O3S B5532152 5-methyl-4-[(2-methyl-1-piperidinyl)sulfonyl]-3-isoxazolamine

5-methyl-4-[(2-methyl-1-piperidinyl)sulfonyl]-3-isoxazolamine

Cat. No. B5532152
M. Wt: 259.33 g/mol
InChI Key: LQDPTHXVRTZCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes that typically start from basic heterocyclic scaffolds, such as pyrazoles or isoxazoles, which are then functionalized with various groups to introduce desired chemical features. For instance, the facile synthesis of biaryl pyrazole sulfonamide derivatives highlights the methodological approach to introduce the sulfonyl group into the compound, which could be relevant for synthesizing the compound of interest (Srivastava et al., 2008).

Molecular Structure Analysis

Studies involving X-ray diffraction and spectroscopic techniques, such as NMR and IR, play a crucial role in elucidating the molecular structure of synthesized compounds. For example, the characterization of a compound structurally similar to the one of interest was achieved through X-ray diffraction, confirming its monoclinic crystal system and providing detailed geometric parameters, which would be essential for understanding the molecular conformation and electron distribution in 5-methyl-4-[(2-methyl-1-piperidinyl)sulfonyl]-3-isoxazolamine (Naveen et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms.

properties

IUPAC Name

5-methyl-4-(2-methylpiperidin-1-yl)sulfonyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-7-5-3-4-6-13(7)17(14,15)9-8(2)16-12-10(9)11/h7H,3-6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDPTHXVRTZCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(ON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(2-methylpiperidin-1-yl)sulfonyl-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.